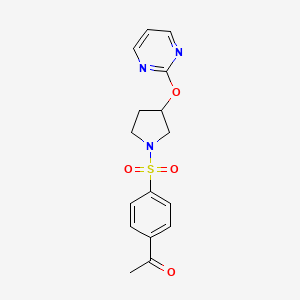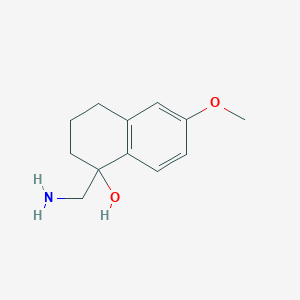
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
説明
Aminomethyl groups in organic chemistry are monovalent functional groups with formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to a nitrogen atom (from the amino group) . The exact structure of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” would depend on the specific arrangement of these and other atoms in the molecule.科学的研究の応用
Sigma Receptor Binding and Antiproliferative Activity
Research on derivatives of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, focusing on their binding affinity for sigma receptors, has shown that certain methyl substitutions on the piperidine ring can significantly influence sigma-subtype affinities and selectivities. These compounds have demonstrated potent sigma(1) ligand activity and selectivity, suggesting their potential as tools for PET experiments. Moreover, some derivatives exhibited antiproliferative activity in rat C6 glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).
Synthetic Methodologies for Cardiovascular Agents
Another aspect of research involves the synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives as part of a search for new cardiovascular agents. These compounds were synthesized through a multi-step reaction sequence, starting from 3, 4-dihydro-1 (2H)-naphthalenone derivatives. The synthesized compounds were evaluated for their vasodilating activity in anesthetized dogs and for β-blocking activity, highlighting the compound's potential in cardiovascular research (Miyake et al., 1983).
Development of Sphingosine-1-Phosphate Receptor Agonists
The compound has also been used in the discovery and development of new sphingosine-1-phosphate (S1P) receptor agonists, which are selective for S1P1 and S1P5. These agonists are explored for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The research underscores the importance of structural modifications to enhance receptor selectivity and efficacy in disease models (Kurata et al., 2017).
Photoamination of Styrene Derivatives
The photoaminations of styrene derivatives with ammonia, using 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a precursor, have been investigated for the synthesis of phenethylamine moieties. This research demonstrates the compound's utility in organic synthesis, particularly in the formation of aminated compounds with improved yields through specific reaction conditions (Yamashita et al., 1993).
Antitumor Properties
Derivatives of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have been synthesized and evaluated for their antitumor properties. One such derivative showed significant growth inhibition of various cancer cell lines and increased the life span of leukemic mice. This research contributes to the development of novel antitumor agents with potential clinical applications (Morreal et al., 1990).
作用機序
Target of Action
The compound “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is structurally similar to Gabapentin . Gabapentin primarily targets the α2δ-1 and α2δ-2 isoforms of the voltage-dependent calcium channels . These channels play a crucial role in neurotransmission and are involved in various physiological processes such as muscle contraction, hormone secretion, and neurotransmitter release .
Mode of Action
Gabapentin, and by extension, our compound of interest, binds to the α2δ-1 isoform of the voltage-dependent calcium channels, leading to a decrease in calcium influx . This binding inhibits the activity of these channels, thereby reducing the release of excitatory neurotransmitters and ultimately leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The binding of Gabapentin to the α2δ-1 subunit affects several biochemical pathways. It disrupts calcium signaling and the downstream release of neurotransmitters . This disruption can affect various cellular processes, including gene expression, cell proliferation, and synaptic plasticity .
Pharmacokinetics
Gabapentin’s pharmacokinetic properties include a bioavailability of 27-60%, which is inversely proportional to the dose . The primary route of excretion is through the kidneys . These properties likely extend to our compound of interest due to their structural similarity.
Result of Action
The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . This leads to its therapeutic effects in conditions like epilepsy and neuropathic pain . Given the structural similarity, it is plausible that “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle habits, residential environment, and even the presence of other medications can impact the absorption, distribution, metabolism, and excretion of the compound . For instance, a high-fat meal can increase the bioavailability of Gabapentin . Therefore, these factors should be considered when studying the action of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol”.
特性
IUPAC Name |
1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAJOGFZVNQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
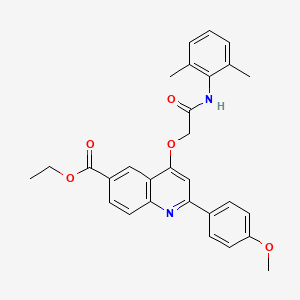
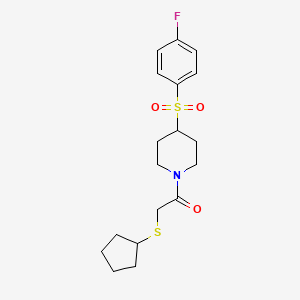
![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
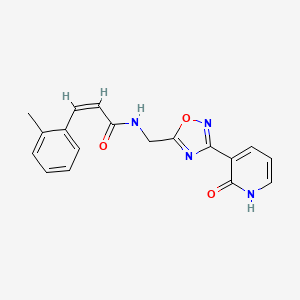
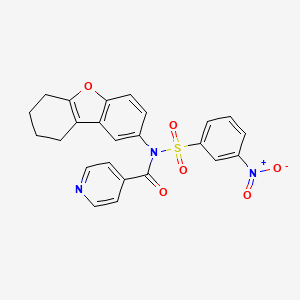
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
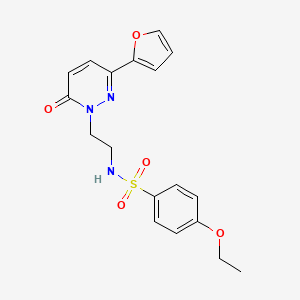
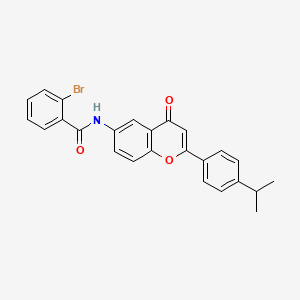
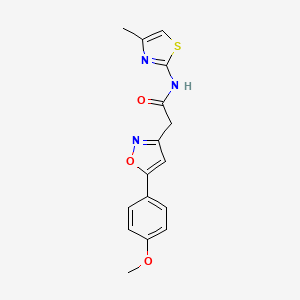
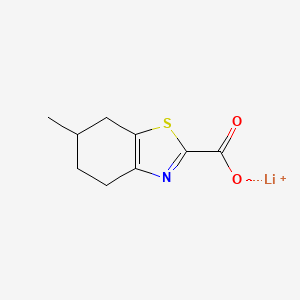
![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
